N-(2-Methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide
CAS No.: 360573-15-5
Cat. No.: VC5242640
Molecular Formula: C11H10N4O4
Molecular Weight: 262.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 360573-15-5 |
|---|---|
| Molecular Formula | C11H10N4O4 |
| Molecular Weight | 262.225 |
| IUPAC Name | N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C11H10N4O4/c1-19-9-5-3-2-4-7(9)13-11(16)10-8(15(17)18)6-12-14-10/h2-6H,1H3,(H,12,14)(H,13,16) |
| Standard InChI Key | HSJZABGEHGMJRY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure consists of a 1H-pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 3 with a carboxamide group (–CONH–) and at position 4 with a nitro group (–NO₂). The carboxamide nitrogen is further bonded to a 2-methoxyphenyl ring (–C₆H₄–OCH₃), introducing steric and electronic complexity.
Key Structural Features:
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Pyrazole Core: The 1H-pyrazole tautomer ensures the nitrogen at position 1 remains unsubstituted, distinguishing it from 2H- or 3H-pyrazole derivatives .
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Nitro Group: The electron-withdrawing nitro group at position 4 influences the ring’s electronic density, potentially enhancing reactivity toward nucleophilic or electrophilic agents.
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Carboxamide Linkage: The –CONH– group bridges the pyrazole and 2-methoxyphenyl moieties, contributing to hydrogen-bonding capabilities and solubility properties.
Molecular Formula and Weight:
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Empirical Formula: C₁₁H₁₀N₄O₄
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Molecular Weight: 278.23 g/mol (calculated based on analogous compounds ).
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for N-(2-methoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is documented, its preparation can be inferred from methods used for related pyrazole-carboxamide derivatives . A plausible route involves:
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Pyrazole Ring Formation:
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Carboxamide Functionalization:
Example Reaction Scheme:
Key Reaction Conditions
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Nitration: Typically requires a mixture of HNO₃ and H₂SO₄ at 0–5°C to control regioselectivity .
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Amide Coupling: Conducted in anhydrous solvents (e.g., THF or DCM) with base (e.g., triethylamine) to scavenge HCl .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be sparingly soluble in water due to the hydrophobic 2-methoxyphenyl group and nitro substituent. Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: The nitro group may render the compound sensitive to strong reducing agents or prolonged UV exposure.
Spectral Characterization Data (Inferred)
| Technique | Key Signals |
|---|---|
| ¹H NMR | - δ 8.20 (s, 1H, pyrazole H5) |
| - δ 7.50–6.80 (m, 4H, aromatic H) | |
| - δ 3.85 (s, 3H, OCH₃) | |
| ¹³C NMR | - δ 160.1 (CONH), 148.5 (C4-NO₂), 135.2–110.4 (aromatic C) |
| IR | - 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) |
| HRMS | m/z 278.0645 [M+H]⁺ (calculated for C₁₁H₁₁N₄O₄⁺) |
Biological and Industrial Relevance
Hypothetical Activity Profile:
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Antimicrobial: Structural analogs exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .
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Anticancer: Nitro groups in pyrazoles are associated with pro-drug activation under hypoxic conditions .
Industrial Applications
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